

# **Discovery and development of AAT-008**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AAT-008	
Cat. No.:	B10779028	Get Quote

An In-depth Technical Guide to the Discovery and Development of AAT-008

#### Introduction

AAT-008 is a novel, orally active, and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1] Initially developed by Pfizer Inc. and now under the stewardship of AskAt, Inc., AAT-008 has garnered attention for its potential therapeutic applications in oncology and inflammatory pain.[1][2] Prostaglandin E2 is a key mediator in various physiological and pathological processes, including inflammation and cancer progression. By targeting the EP4 receptor, AAT-008 represents a promising strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of AAT-008.

## **Discovery and Rationale**

The rationale for developing an EP4 receptor antagonist stems from the role of the PGE2-EP4 signaling axis in promoting tumor growth and metastasis.[3] This pathway is implicated in suppressing anti-tumor immune responses, making it an attractive target for cancer therapy, particularly in combination with other modalities like radiotherapy. **AAT-008** emerged from a drug discovery program aimed at identifying potent and selective small molecule inhibitors of the EP4 receptor. It is described as a nicotinamide derivative.[2] The highest global research and development status for **AAT-008** is Investigational New Drug (IND) approval.[2]

#### **Mechanism of Action**

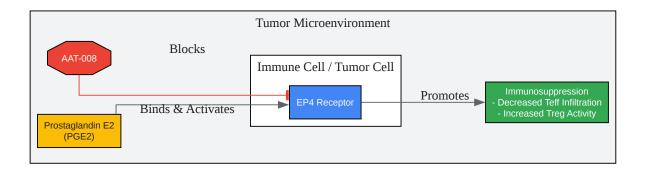


**AAT-008** functions by competitively inhibiting the binding of prostaglandin E2 to the EP4 receptor. This action disrupts the downstream signaling cascade that contributes to an immunosuppressive tumor microenvironment.

The PGE2-EP4 signaling pathway promotes tumor progression through several mechanisms:

- Suppression of Dendritic Cell (DC) Function: EP4 signaling can inhibit the recruitment and maturation of dendritic cells within the tumor microenvironment.[3]
- Inhibition of Effector T Cells (Teff): This pathway hinders the production and infiltration of cytotoxic effector T cells into the tumor.[3]
- Activation of Regulatory T Cells (Treg): EP4 signaling promotes the activity of regulatory T cells, which further dampen the anti-tumor immune response.[3]

By blocking this pathway, **AAT-008** is hypothesized to reverse these immunosuppressive effects, thereby activating the cancer-immunity cycle and rendering tumors more susceptible to therapies like radiation.[3]



Click to download full resolution via product page

Caption: Proposed mechanism of action of AAT-008.

### **Pharmacological Properties**

**AAT-008** has demonstrated high affinity and selectivity for the EP4 receptor in preclinical studies.



Table 1: Receptor Binding Affinity of AAT-008

Target	Species	Ki (nM)
EP4 Receptor	Human	0.97[1]

| EP4 Receptor | Rat | 6.1[1] |

# **Preclinical Efficacy**

The therapeutic potential of **AAT-008** has been evaluated in various preclinical models of cancer and inflammatory pain.

## **In Vitro Oncology Studies**

Preliminary screening of **AAT-008** and related compounds has shown activity in colon cancer cell lines.

Table 2: In Vitro Cytotoxicity of AAT-008 and Related Compounds

Compound	Cell Line	Cancer Type	IC50 (μM)
Nicotinamide Derivative	HCT-116	Colon Cancer	37[2]
Nicotinamide Derivative	HT-29	Colon Cancer	4.5[2]
AAT-008	MDA-MB-231	Breast Cancer	Weak activity at 500 μM[2]

| AAT-008 | HCT-116 | Colon Cancer | Moderately significant activity[2] |

## **In Vivo Oncology Studies**

The efficacy of **AAT-008**, particularly in combination with radiotherapy, has been assessed in a murine colon cancer model.

Table 3: In Vivo Tumor Growth Delay with AAT-008 and Radiotherapy (RT)



Treatment Group	Dosing Schedule	Outcome
AAT-008 (3-30 mg/kg/day) alone	Once or Twice Daily	Minimal tumor growth delay[3][4]
AAT-008 (30 mg/kg/day) + RT (9 Gy)	Once Daily	Additive effect[3][4][5]
AAT-008 (3 & 10 mg/kg/day) + RT (9 Gy)	Twice Daily	Additive effect[3][4][5]

| AAT-008 (30 mg/kg/day) + RT (9 Gy) | Twice Daily | Supra-additive effect[3][4][5] |

#### In Vivo Immunomodulatory Effects

Flow cytometry analysis of the tumor microenvironment in the murine colon cancer model revealed that **AAT-008** enhances anti-tumor immune responses when combined with radiotherapy.

Table 4: Effect of AAT-008 and Radiotherapy on Tumor Infiltrating Lymphocytes

Parameter	Treatment Group (AAT-008 + RT)	Control Group (Vehicle + RT)	P-value
Mean Effector T cell (Teff) Proportion	43% (at 10 mg/kg) [3][4][5]	31%[3][4][5]	N/A
Mean Regulatory T cell (Treg) Proportion	1.5% (at 30 mg/kg)[4] [5][6]	4.0%[4][5][6]	0.04

| Mean Teff/Treg Ratio | 22 (at 30 mg/kg)[4][5][6] | 10[4][5][6] | 0.04 |

#### In Vivo Pain Models

**AAT-008** has also shown efficacy in rat models of inflammatory pain.

Table 5: Analgesic Effects of **AAT-008** in Rat Models

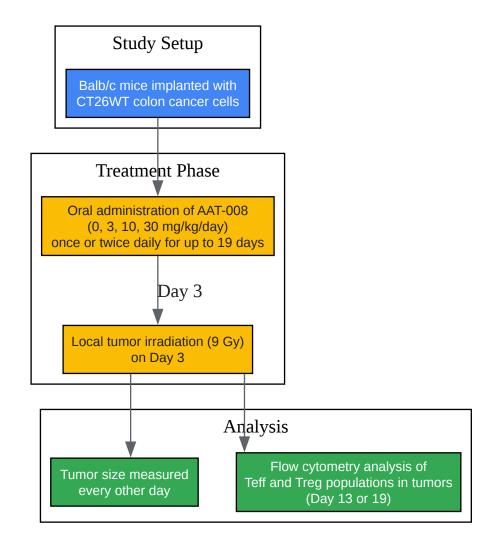


Pain Model	Dose (p.o.)	Effect
Carrageenan-induced mechanical hyperalgesia	1 mg/kg	Significant reduction[1]

| Complete Freund's Adjuvant (CFA)-induced mechanical hyperalgesia | 1 mg/kg | Significant reduction[1] |

# **Experimental Protocols**In Vivo Tumor Growth Delay and Immunophenotyping

The following protocol was used to assess the in vivo efficacy of **AAT-008**.



Click to download full resolution via product page



**Caption:** In vivo tumor growth and immune response experimental workflow.

#### Methodology:

- Animal Model: CT26WT colon cancer cells were grown in Balb/c mice.[2][4]
- Drug Administration: AAT-008 was administered orally at doses of 0, 3, 10, and 30 mg/kg/day, either once or twice daily for a duration of up to 19 days.[4][6] The vehicle control used was methyl cellulose.[4]
- Radiotherapy: On day 3 of the study, tumors in the radiotherapy groups were locally irradiated with a single dose of 9 Gy.[4][6]
- Tumor Growth Assessment: Tumor volume was measured every other day to determine growth delay.[4][6]
- Flow Cytometry: To investigate the mechanism of action, tumors were harvested at specified time points (day 13 or 19). The populations of effector T cells (defined as CD45+CD8+CD69+) and regulatory T cells were quantified using flow cytometry.[5]

#### **Commercial Development and Future Directions**

AskAt, Inc. is actively pursuing the development of **AAT-008** through strategic partnerships. A license agreement with NewBay Medical Technology Co., Ltd. aims to develop and commercialize **AAT-008** in the field of immuno-oncology in China.[7] Additionally, a collaboration with Aratana Therapeutics is exploring the potential of **AAT-008** in animal health, with a focus on pain and inflammation.[8]

The strong preclinical data, particularly the synergistic effect with radiotherapy and the favorable modulation of the tumor immune microenvironment, position **AAT-008** as a promising candidate for further clinical investigation in oncology. Future studies will likely focus on combination therapies, not only with radiation but also with other immunotherapies such as checkpoint inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. AAT-008 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer -Manabe - Translational Cancer Research [tcr.amegroups.org]
- 5. Biological effects of prostaglandin E2-EP4 antagonist (AAT-008) in murine colon cancer in vivo: enhancement of immune response to radiotherapy and potential as a radiosensitizer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. askat-inc.com [askat-inc.com]
- 8. askat-inc.com [askat-inc.com]
- To cite this document: BenchChem. [Discovery and development of AAT-008]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779028#discovery-and-development-of-aat-008]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com